molecular formula C4H2F2N2O2S B6180233 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid CAS No. 2613384-31-7

5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B6180233
CAS No.: 2613384-31-7
M. Wt: 180.1
InChI Key:
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Description

The compound “5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring made up of two nitrogen atoms, one sulfur atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve a thiadiazole ring with a difluoromethyl group attached at the 5-position and a carboxylic acid group attached at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the difluoromethyl group could potentially affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of “5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid” would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on “5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid” could potentially involve exploring its uses in various applications, such as pharmaceuticals, agrochemicals, and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid involves the introduction of a difluoromethyl group onto a thiadiazole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-amino-5-(difluoromethyl)thiadiazole", "Carbon dioxide", "Base (e.g. sodium hydroxide)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "1. React 2-amino-5-(difluoromethyl)thiadiazole with a suitable reagent (e.g. difluoromethyl bromide) to introduce the difluoromethyl group onto the thiadiazole ring.", "2. Treat the resulting compound with a base (e.g. sodium hydroxide) and carbon dioxide to carboxylate the thiadiazole ring, forming the desired product, 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid.", "3. Isolate and purify the product using standard techniques (e.g. filtration, recrystallization)." ] }

2613384-31-7

Molecular Formula

C4H2F2N2O2S

Molecular Weight

180.1

Purity

95

Origin of Product

United States

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